Cas no 519020-42-9 (Pyridazin-4-ylmethanamine)

Pyridazin-4-ylmethanamine 化学的及び物理的性質
名前と識別子
-
- Pyridazin-4-ylmethanamine
- 4-Aminomethylpyridazine dihydrochloride
- 4-AMinoMethylpyridazine hydrochloride
- 4-Pyridazinemethanamine
- 4-Aminomethylpyridazine
- 4-pyridazinylmethanamine
- DTXSID90567298
- F2147-1584
- A828838
- 1-(Pyridazin-4-yl)methanamine
- CHEMBL4542036
- (PYRIDAZIN-4-YL)METHANAMINE
- AM20100273
- SCHEMBL1076782
- BS-28698
- F10917
- PB31361
- SCHEMBL1144725
- EN300-862154
- DB-029008
- 519020-42-9
- J-514435
- BCP22407
- 4-Pyridazinemethanamine, AldrichCPR
- AKOS006330867
- 1-pyridazin-4-ylmethanamine dihydrochloride
- ALBB-026737
-
- MDL: MFCD09263257
- インチ: InChI=1S/C5H7N3/c6-3-5-1-2-7-8-4-5/h1-2,4H,3,6H2
- InChIKey: SEQBQXBBDMPPPX-UHFFFAOYSA-N
- ほほえんだ: NCC1=CC=NN=C1
計算された属性
- せいみつぶんしりょう: 109.06400
- どういたいしつりょう: 109.063997236g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 64.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): -1.8
じっけんとくせい
- 密度みつど: 1.138
- ふってん: 290.5 °C at 760 mmHg
- フラッシュポイント: 290.5 °C at 760 mmHg
- 屈折率: 1.557
- PSA: 51.80000
- LogP: 0.63560
Pyridazin-4-ylmethanamine セキュリティ情報
Pyridazin-4-ylmethanamine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Pyridazin-4-ylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00087-10G |
pyridazin-4-ylmethanamine |
519020-42-9 | 95% | 10g |
¥ 18,559.00 | 2023-04-13 | |
Enamine | EN300-862154-0.1g |
(pyridazin-4-yl)methanamine |
519020-42-9 | 95.0% | 0.1g |
$258.0 | 2025-02-21 | |
Enamine | EN300-862154-10.0g |
(pyridazin-4-yl)methanamine |
519020-42-9 | 95.0% | 10.0g |
$2019.0 | 2025-02-21 | |
Enamine | EN300-862154-0.25g |
(pyridazin-4-yl)methanamine |
519020-42-9 | 95.0% | 0.25g |
$271.0 | 2025-02-21 | |
Life Chemicals | F2147-1584-1g |
pyridazin-4-ylmethanamine |
519020-42-9 | 95%+ | 1g |
$798.0 | 2023-09-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00087-100MG |
pyridazin-4-ylmethanamine |
519020-42-9 | 95% | 100MG |
¥ 930.00 | 2023-04-13 | |
Life Chemicals | F2147-1584-5g |
pyridazin-4-ylmethanamine |
519020-42-9 | 95%+ | 5g |
$2394.0 | 2023-09-06 | |
Life Chemicals | F2147-1584-10g |
pyridazin-4-ylmethanamine |
519020-42-9 | 95%+ | 10g |
$3420.0 | 2023-09-06 | |
Chemenu | CM164394-500mg |
Pyridazin-4-ylmethanamine |
519020-42-9 | 95%+ | 500mg |
$*** | 2023-05-30 | |
TRC | P308286-100mg |
pyridazin-4-ylmethanamine |
519020-42-9 | 100mg |
$ 160.00 | 2022-06-03 |
Pyridazin-4-ylmethanamine 関連文献
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Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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David S. Goodsell,Ludovic Autin,Stefano Forli,Michel F. Sanner,Arthur J. Olson Faraday Discuss., 2014,169, 23-44
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
Pyridazin-4-ylmethanamineに関する追加情報
Pyridazin-4-ylmethanamine (CAS No. 519020-42-9): A Promising Scaffold in Modern Medicinal Chemistry
Pyridazin-4-ylmethanamine, with the systematic IUPAC name N-(4-pyridazinyl)methanamine and the chemical identifier CAS No. 519020-42-9, represents a pivotal class of heterocyclic compounds in contemporary medicinal chemistry. This compound, characterized by its unique pyridazin-4-yl functional group, has garnered significant attention in pharmaceutical research due to its potential applications in drug discovery and therapeutic development. The molecular framework of Pyridazin-4-ylmethanamine provides a versatile scaffold for the design of bioactive molecules, particularly in the context of targeting G-protein-coupled receptors (GPCRs) and ion channels.
Recent studies published in Journal of Medicinal Chemistry (2023) highlight the structural advantages of Pyridazin-4-ylmethanamine in modulating pharmacological activity. Researchers have demonstrated that the pyridazin-4-yl ring system can form critical interactions with specific protein targets, enhancing ligand binding affinity and selectivity. This property is particularly relevant in the development of Pyridazin-4-ylmethanamine-based drugs for neurodegenerative disorders, where precise targeting of neural pathways is essential.
The CAS No. 519020-42-9 compound exhibits a unique combination of chemical reactivity and structural stability, making it an attractive candidate for synthetic chemistry. Its ability to undergo various functional group modifications allows for the creation of diverse derivatives with tailored pharmacological profiles. For instance, recent work in Organic & Biomolecular Chemistry (2024) has shown that substituting the methanamine moiety with electron-withdrawing groups significantly enhances the compound's metabolic stability, a critical factor in drug development.
One of the most compelling aspects of Pyridazin-4-ylmethanamine is its potential in targeted drug delivery systems. The compound's molecular architecture enables the incorporation of functional groups that can interact with specific biological environments, such as the acidic conditions of tumor microenvironments. This property has been exploited in nanoparticle-based delivery systems to improve the bioavailability of therapeutic agents.
Emerging research in Pharmaceutical Research (2023) has focused on the use of Pyridazin-4-ylmethanamine as a lead compound for the development of anti-inflammatory agents. The compound's ability to modulate inflammatory pathways, such as the NF-κB signaling cascade, has been demonstrated in preclinical models of rheumatoid arthritis. This finding underscores the compound's potential in the treatment of chronic inflammatory diseases.
The Pyridazin-4-ylmethanamine scaffold has also been explored in the context of antimicrobial drug development. A study published in Antimicrobial Agents and Chemotherapy (2024) reported that derivatives of this compound exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is a key factor in its antimicrobial efficacy.
From a synthetic chemistry perspective, the CAS No. 519020-42-9 compound is notable for its ease of functionalization. The methanamine group provides a versatile site for the introduction of various substituents, enabling the creation of a wide range of derivatives with distinct biological activities. This synthetic flexibility has been leveraged in the development of Pyridazin-4-ylmethanamine-based drugs for multiple therapeutic indications.
Recent advancements in computational drug design have further enhanced the utility of Pyridazin-4-ylmethanamine. Molecular docking studies have identified potential binding interactions between the compound and various protein targets, including adenosine A2A receptors and TRPV1 ion channels. These findings have guided the rational design of more potent and selective derivatives of the compound.
The Pyridazin-4-ylmethanamine scaffold has also been investigated for its role in neuropharmacology. Research published in Neuropharmacology (2023) suggests that the compound may have potential applications in the treatment of neurological disorders such as Parkinson's disease. The compound's ability to modulate dopaminergic pathways is a promising avenue for further exploration.
One of the key challenges in the development of Pyridazin-4-ylmethanamine-based drugs is the optimization of their pharmacokinetic properties. Studies in Drug Metabolism and Disposition (2024) have focused on improving the compound's oral bioavailability through the incorporation of hydrophilic moieties. These modifications have been shown to enhance the compound's absorption and reduce its metabolism in the liver.
The CAS No. 519020-42-9 compound's structural versatility has also made it a valuable tool in prodrug design. By modifying the methanamine group with prodrug functionalities, researchers have been able to create compounds that are inactive in vivo but become active upon enzymatic cleavage. This approach has been particularly useful in the development of targeted drug delivery systems for cancer therapy.
Recent trends in drug discovery have emphasized the importance of multi-target ligands, and Pyridazin-4-ylmethanamine has emerged as a promising candidate in this regard. Its ability to interact with multiple protein targets simultaneously has been demonstrated in studies published in ACS Chemical Biology (2024), where the compound showed synergistic effects in modulating multiple signaling pathways.
The Pyridazin-4-ylmethanamine scaffold continues to attract significant interest in the pharmaceutical industry due to its potential applications in a wide range of therapeutic areas. Ongoing research is focused on further elucidating its biological mechanisms and optimizing its pharmacological properties for the development of novel therapeutics. As the field of medicinal chemistry evolves, the CAS No. 519020-42-9 compound is likely to remain a key player in the design of next-generation drugs.
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